MMK1 (trifluoroacetate salt)
Description
Overview of Formyl Peptide Receptors (FPRs) and Their Multifaceted Physiological Roles
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system. researchgate.netmdpi.comfrontiersin.org In humans, this family consists of three members: FPR1, FPR2 (also known as FPRL1), and FPR3 (formerly FPRL2). researchgate.netnih.gov These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and are instrumental in host defense against pathogens. mdpi.comfrontiersin.org
FPRs are recognized as pattern recognition receptors (PRRs) because they detect molecular patterns associated with pathogens (PAMPs) and cellular damage (DAMPs). mdpi.comnih.gov A primary example of a PAMP is N-formylated peptides, which are produced by bacteria and mitochondria. mdpi.comfrontiersin.org The recognition of these peptides by FPRs triggers a cascade of inflammatory responses, including chemotaxis, the directed migration of immune cells to the site of infection or injury. mdpi.com
Beyond their role in immunity, FPRs are involved in a variety of other physiological processes. They are expressed in various non-myeloid cells, including epithelial cells, endothelial cells, and neurons, suggesting broader functions in tissue homeostasis and inflammation modulation. mdpi.comnih.govresearchgate.net For instance, FPRs in the central nervous system have been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net
Rationale for Investigating Formyl Peptide Receptor 2 (FPR2) Modulation in Academic Research
FPR2 stands out within the FPR family due to its promiscuous nature, binding to a wide and diverse array of ligands beyond formylated peptides. nih.govnih.gov These ligands include lipids like lipoxin A4, proteins such as annexin-A1 and serum amyloid A, and various synthetic peptides. nih.gov This broad ligand specificity suggests that FPR2 plays a complex and multifaceted role in cellular signaling.
The modulation of FPR2 is a significant area of research due to its dual role in both pro-inflammatory and anti-inflammatory (pro-resolving) pathways. nih.govnih.gov Depending on the ligand, activation of FPR2 can either promote an inflammatory response to clear pathogens or initiate the resolution of inflammation, a critical process for returning tissues to homeostasis. nih.govmdpi.com This dual functionality makes FPR2 an attractive therapeutic target for a range of conditions characterized by chronic inflammation, such as rheumatoid arthritis, heart failure, and neuroinflammatory diseases. mdpi.comembopress.org
The development of selective FPR2 agonists and antagonists allows researchers to dissect the specific roles of this receptor in various physiological and pathological processes. acs.orgpatsnap.com By selectively activating or inhibiting FPR2, scientists can explore its potential for promoting tissue repair, reducing chronic inflammation, and treating a variety of diseases. embopress.orgfrontiersin.org
Historical Context and Discovery of MMK1 (trifluoroacetate salt) as a Potent FPR2 Agonist
MMK1 is a synthetic peptide that was identified from a random peptide library. nih.govoup.com Its discovery was a significant step forward in the study of FPR2. Early studies revealed that MMK1 could induce calcium mobilization specifically in cells transfected with the human FPR2 gene (then known as FPRL1), but not in those transfected with FPR1. nih.govcaymanchem.com
Further research confirmed that MMK1 is a potent and highly selective agonist for FPR2. caymanchem.comrndsystems.comtocris.com It demonstrates a strong ability to induce chemotaxis in human monocytes and neutrophils in a concentration-dependent manner. nih.govcaymanchem.com This selective activation of FPR2 without significantly affecting FPR1 made MMK1 an invaluable tool for researchers seeking to understand the specific functions of FPR2.
The table below summarizes the selectivity of MMK1 for different formyl peptide receptors.
| Receptor | EC50 (nM) |
| Human FPR2 (hFPR2) | 2 rndsystems.com |
| Mouse FPR2 (mFPR2) | 1 rndsystems.com |
| Human FPR1 (hFPR1) | > 10,000 caymanchem.comrndsystems.com |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Current Research Landscape and Unanswered Questions Pertaining to MMK1 (trifluoroacetate salt) Pharmacology
Current research continues to explore the diverse pharmacological effects of MMK1. Studies have shown that MMK1 can increase the production of proinflammatory cytokines like IL-1β and IL-6 in human monocytes. caymanchem.comrndsystems.com It also activates the superoxide-generating NADPH-oxidase in neutrophils, a key component of the immune response. rndsystems.combiocrick.com
Interestingly, research has also pointed to anxiolytic-like effects of MMK1. caymanchem.commedchemexpress.com Intracerebroventricular administration of MMK1 in mice has been shown to increase the time spent in the open arms of an elevated plus maze, a common test for anxiety-like behavior. caymanchem.com
Despite the progress made, several questions about MMK1's pharmacology remain. The precise mechanisms by which MMK1, a pro-inflammatory agonist, can also exert anxiolytic effects are not fully understood. caymanchem.commedchemexpress.com Furthermore, while MMK1 is a potent research tool, its therapeutic potential is still under investigation. The development of more stable and orally bioavailable small-molecule FPR2 agonists is an active area of research. acs.orgacs.org
Future research will likely focus on elucidating the detailed signaling pathways activated by MMK1 and other FPR2 agonists, exploring their therapeutic potential in various disease models, and understanding the complex interplay between the pro-inflammatory and pro-resolving functions of FPR2. The continued study of MMK1 will undoubtedly contribute to a deeper understanding of the intricate roles of the formyl peptide receptor family in health and disease.
Structure
2D Structure
Properties
Molecular Formula |
C77H124F3N19O20S |
|---|---|
Molecular Weight |
1725.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C75H123N19O18S.C2HF3O2/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11;3-2(4,5)1(6)7/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-;/m0./s1 |
InChI Key |
XMPDJANNBKROKT-OTJWSKLVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Mmk1 Trifluoroacetate Salt
Optimized Solid-Phase Peptide Synthesis (SPPS) Strategies for MMK1 (trifluoroacetate salt)
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides like MMK1. gyrosproteintechnologies.combachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com Optimization of SPPS is crucial for achieving high purity and yield. gyrosproteintechnologies.com
Key optimization strategies for the synthesis of MMK1 include:
Resin Selection: The choice of resin is fundamental. Polystyrene-based resins crosslinked with 1% divinylbenzene (B73037) are commonly used. gyrosproteintechnologies.com The linker attaching the peptide to the resin determines the C-terminal functional group and the cleavage chemistry. gyrosproteintechnologies.com For a peptide with a C-terminal amide like MMK1, a Rink Amide resin is a suitable choice. The loading capacity of the resin can also be adjusted, with lower loading often beneficial for long or difficult sequences to minimize aggregation. bachem.com
Protecting Group Strategy: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach in modern SPPS due to its use of milder cleavage conditions compared to the Boc (tert-butyloxycarbonyl) strategy. nih.gov
Coupling Reagents: Efficient coupling of amino acids is critical. A variety of activating reagents are available, and screening different combinations can significantly improve synthesis outcomes. gyrosproteintechnologies.com
Microwave-Assisted SPPS: The use of microwave irradiation can enhance both deprotection and coupling reactions, leading to higher quality peptides, even for sequences up to 100 amino acids in length. cem.com This technology can also dramatically reduce synthesis time and solvent consumption. cem.comunifi.it
Solvent Selection: While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, concerns about its toxicity have led to the exploration of greener alternatives. unifi.it Binary solvent mixtures containing dimethyl sulfoxide (B87167) (DMSO) have shown promise in solubilizing reagents and maintaining resin swelling. unifi.it
Table 1: Key Parameters in Optimized SPPS of MMK1
| Parameter | Conventional Approach | Optimized Approach | Rationale for Optimization |
|---|---|---|---|
| Resin | Standard polystyrene | Low-load Rink Amide | Reduces aggregation for complex sequences. bachem.com |
| Strategy | Fmoc/tBu | Fmoc/tBu | Milder cleavage conditions. nih.gov |
| Activation | Standard carbodiimide | Optimized reagent cocktail | Improves coupling efficiency. gyrosproteintechnologies.com |
| Heating | Room Temperature | Microwave irradiation | Accelerates reactions, improves purity. cem.com |
| Solvent | DMF | Greener binary mixtures (e.g., with DMSO) | Reduces toxicity and environmental impact. unifi.it |
Bioproduction Platforms and Recombinant Expression for Peptide Analogues Relevant to MMK1 (trifluoroacetate salt) Research
While chemical synthesis is versatile, bioproduction offers a cost-effective and environmentally friendly alternative for producing peptides and their analogues. acs.orgnih.gov Recombinant expression in systems like Escherichia coli is a powerful tool for generating large quantities of peptides, including those with isotopic labels for structural studies. nih.govresearchgate.net
Recent advancements have demonstrated the feasibility of producing complex, disulfide-constrained peptides (DCPs) and their functionalized analogues using bacterial expression systems. acs.orgnih.govnih.gov These platforms can be adapted for research involving MMK1 analogues by:
Recombinant Monomer Production: Expressing the fundamental peptide sequence.
Generation of Multivalent Constructs: Creating head-to-tail dimers or other multimeric forms to investigate the impact of valency on receptor binding and activation. nih.govresearchgate.net
Site-Specific Incorporation of Unnatural Amino Acids: The use of amber codon suppression allows for the introduction of non-proteogenic amino acids, greatly expanding the chemical diversity of the peptide analogues that can be produced. acs.org This is particularly valuable for structure-activity relationship (SAR) studies.
A semi-recombinant method, combining recombinant expression of a precursor peptide with chemical synthesis to add non-proteogenic amino acids at the N-terminus, provides an efficient route to novel GLP-1 analogues and could be applicable to MMK1 as well. google.com
Methodological Implications of Trifluoroacetate (B77799) Counter-Ion in MMK1 (trifluoroacetate salt) Synthesis and Purification
The use of trifluoroacetic acid (TFA) for cleaving the peptide from the resin and in the mobile phase during purification is standard in Fmoc-based SPPS. mdpi.comgenscript.com Consequently, the final peptide product is typically isolated as a trifluoroacetate salt. genscript.comresearchgate.net The TFA counter-ion can have several implications for research:
Interference with Spectroscopic Analysis: TFA has a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of the peptide in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis. genscript.comd-nb.info
Influence on Biological Assays: The presence of TFA can affect cell proliferation and other biological responses, potentially leading to misinterpretation of experimental results. genscript.com For instance, TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes. genscript.com
Alteration of Peptide Conformation: Counter-ions can influence the secondary structure of peptides by affecting the hydrogen-bonding network. genscript.com
Given these effects, it is often necessary to exchange the trifluoroacetate for a more biologically compatible counter-ion, such as acetate (B1210297) or chloride. nih.govresearchgate.net
Strategies for Counter-Ion Exchange (e.g., to acetate, chloride salts) and Their Impact on Research Samples
Several methods have been developed to exchange the trifluoroacetate counter-ion. The choice of method depends on the properties of the peptide and the desired final salt form. mdpi.comresearchgate.net
Common Counter-Ion Exchange Strategies:
| Method | Description | Advantages | Disadvantages |
| Lyophilization from Acidic Solution | The peptide is dissolved in a solution of a stronger acid (e.g., 0.1 M HCl) and then lyophilized. This process is often repeated multiple times. nih.govresearchgate.net | Simple procedure. | Can be time-consuming and may lead to peptide degradation at low pH. nih.govnih.gov |
| Reverse-Phase HPLC (RP-HPLC) | The peptide is purified using a mobile phase containing the desired counter-ion, such as acetic acid. researchgate.net | Can be integrated into the purification step. | May not achieve complete exchange in a single run. researchgate.net |
| Ion-Exchange Chromatography (IEC) | The peptide is bound to an ion-exchange resin, washed, and then eluted with a solution containing the desired counter-ion. nih.govchromtech.com | Highly efficient for complete exchange. researchgate.netbio-works.com | Requires an additional chromatographic step. |
| Deprotonation/Reprotonation | The peptide is dissolved in a basic solution to deprotonate the amino groups and remove the TFA, followed by reprotonation with the desired acid. researchgate.netnih.gov | Allows for complete removal of TFA. researchgate.net | The use of basic conditions may not be suitable for all peptides. |
| Solid-Phase Extraction (SPE) | A rapid method where the peptide is loaded onto an SPE column, and the counter-ion is exchanged by washing with a solution of the desired salt. mdpi.com | Fast, low-cost, and does not require complex instrumentation. mdpi.com | Efficiency can vary depending on the peptide. |
The impact of counter-ion exchange on research samples is significant. By removing potentially confounding variables associated with the trifluoroacetate ion, researchers can obtain more accurate and reliable data on the peptide's intrinsic biological activity and physicochemical properties. genscript.com Studies have shown that for some peptides, the type of counter-ion (trifluoroacetate, acetate, or chloride) can influence their activity. genscript.com
Design and Synthesis of Novel MMK1 (trifluoroacetate salt) Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com For MMK1, this involves synthesizing a series of analogues with systematic structural variations and evaluating their effects on FPRL1 activation.
The design and synthesis of novel MMK1 analogues can be guided by:
Alanine (B10760859) Scanning: Systematically replacing each amino acid in the MMK1 sequence with alanine to identify key residues for receptor binding and activation.
Truncation Studies: Synthesizing shorter versions of MMK1 to determine the minimal active sequence.
Substitution with Non-natural Amino Acids: Incorporating modified amino acids to probe specific interactions or improve properties like stability. acs.org
Scaffold Hopping: Replacing parts of the peptide backbone with different chemical structures to explore new chemical space. nih.gov
Computational Modeling: Using molecular docking and dynamics simulations to predict how different analogues will interact with the FPRL1 receptor. oncodesign-services.com
The synthesis of these analogues typically follows the optimized SPPS protocols described earlier. Each new analogue provides valuable data points for building a comprehensive SAR model, which can guide the design of more potent and selective FPRL1 modulators.
Chemoenzymatic Approaches for Modified MMK1 (trifluoroacetate salt) Production
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.govmdpi.com This hybrid approach is becoming increasingly important for the sustainable and efficient manufacturing of therapeutic peptides. researchgate.net
For the production of modified MMK1 analogues, chemoenzymatic strategies could include:
Enzymatic Ligation: Using enzymes like transglutaminases to link peptide fragments or attach functional groups (e.g., biotin, fluorophores) to the peptide. researchgate.net This can be used to produce multivalent versions of MMK1. nih.gov
Enzyme-Catalyzed Macrocyclization: While MMK1 is a linear peptide, enzymes like thioesterases could be used to cyclize linear precursors, a strategy that often enhances peptide stability and activity. nih.gov
Site-Specific Enzymatic Modification: Employing enzymes to introduce post-translational modifications that are difficult to achieve through standard chemical synthesis.
These approaches offer a powerful toolkit for creating a diverse library of MMK1 analogues for research purposes, potentially leading to the discovery of novel probes and therapeutic leads targeting FPRL1.
Molecular and Cellular Mechanisms of Action of Mmk1 Trifluoroacetate Salt
Detailed Characterization of MMK1 (trifluoroacetate salt) Binding to Formyl Peptide Receptor 2 (FPR2)
The interaction of MMK1 (trifluoroacetate salt) with FPR2 is characterized by high affinity and remarkable selectivity, distinguishing it from other formyl peptide receptors. medchemexpress.comrndsystems.com This specificity is crucial for its function and has been a subject of detailed investigation.
MMK1 (trifluoroacetate salt) demonstrates a potent agonistic activity at human FPR2, with an EC50 value of approximately 2 nM. rndsystems.commedchemexpress.com In stark contrast, its activity at the closely related Formyl Peptide Receptor 1 (FPR1) is negligible, with an EC50 value greater than 10,000 nM. medchemexpress.comrndsystems.commedchemexpress.com This represents a selectivity of over 5000-fold for FPR2 over FPR1, highlighting MMK1 as a highly specific tool for studying FPR2-mediated functions. medchemexpress.comrndsystems.com The compound also shows potent agonism for the mouse ortholog of FPR2, mFPR2, with an EC50 of 1 nM. rndsystems.com
| Receptor | EC50 (nM) | Reference |
|---|---|---|
| Human FPR2 (FPRL-1) | <2 | medchemexpress.commedchemexpress.com |
| Human FPR1 | >10,000 | medchemexpress.commedchemexpress.com |
| Mouse FPR2 (mFPR2) | 1 | rndsystems.com |
The binding of peptide agonists like MMK1 to FPR2 is a complex process that involves specific domains of the receptor. Studies using chimeric receptors have indicated that the extracellular loops of FPR2 are essential for the high-affinity binding of pro-inflammatory peptide agonists such as MMK1. nih.gov Furthermore, conserved N-glycosylation sites on FPR2 have also been implicated in the interaction with these peptides. nih.gov While detailed structural studies of the MMK1-FPR2 complex are not extensively available, the high-affinity binding suggests a precise fit into the receptor's binding pocket, leading to conformational changes that initiate intracellular signaling. It is important to note that the trifluoroacetate (B77799) (TFA) salt form, a common result of peptide purification, can potentially influence peptide-receptor interactions, although specific studies on this for MMK1 are lacking. nih.govnih.gov
Receptor Affinity and Selectivity Profiles Against Other Formyl Peptide Receptors (e.g., FPR1)
Intracellular Signaling Pathways Activated by MMK1 (trifluoroacetate salt) Through FPR2 in Vitro
Upon binding to FPR2, MMK1 (trifluoroacetate salt) triggers a cascade of intracellular signaling events, consistent with the activation of a G protein-coupled receptor.
A hallmark of FPR2 activation by MMK1 is the mobilization of intracellular calcium. In Chinese Hamster Ovary (CHO) cells engineered to express human FPR2 and the promiscuous G protein Gα16, MMK1 induces a robust calcium flux with an EC50 of less than 1 nM. biocompare.com In contrast, no significant calcium flux is observed in CHO cells expressing Gα16 alone or in combination with FPR1, further confirming the selectivity of MMK1 for FPR2. biocompare.com Similarly, in Human Embryonic Kidney (HEK) 293 cells transfected with human FPR2, MMK1 induces calcium mobilization with an EC50 of 2 nM. medchemexpress.com Research has shown that the transient rise in intracellular free calcium prompted by MMK1 involves both the release of calcium from intracellular stores and the opening of channels in the plasma membrane. nih.gov
| Cell Line | Condition | MMK1 EC50 (nM) | Reference |
|---|---|---|---|
| CHO cells | Expressing human FPR2 and Gα16 | <1 | biocompare.com |
| CHO cells | Expressing Gα16 alone or with FPR1 | >10,000 | biocompare.com |
| HEK 293 cells | Transfected with human FPRL1 (FPR2) | 2 | medchemexpress.com |
FPR2, like other formyl peptide receptors, couples to inhibitory G-proteins (Gαi) to transduce its signals. mdpi.combps.ac.uk The activation of FPR2 by MMK1 leads to the engagement of these G proteins. This is evidenced by the fact that the production of proinflammatory cytokines by human monocytes in response to MMK1 is sensitive to Pertussis Toxin, a known inhibitor of Gαi protein signaling. medchemexpress.commedchemexpress.com The activation of Gαi subsequently leads to the modulation of downstream effectors, contributing to the various cellular responses elicited by MMK1.
Calcium Flux Mobilization in Responsive Cell Lines (e.g., CHO cells, HEK 293 cells)
Modulation of Immune Cell Function by MMK1 (trifluoroacetate salt) In Vitro
MMK1 (trifluoroacetate salt) has been shown to potently modulate the function of various immune cells in vitro, consistent with its role as an FPR2 agonist. It is a powerful chemotactic agonist, inducing the migration of human peripheral blood monocytes and neutrophils in a concentration-dependent manner. rndsystems.combiocompare.com Furthermore, MMK1 activates the neutrophil superoxide-generating NADPH-oxidase. rndsystems.comnih.gov In isolated human monocytes, treatment with MMK1 at a concentration of 10 µM enhances the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). rndsystems.combiocompare.com
Induction of Chemotaxis in Human Peripheral Blood Monocytes and Neutrophils
MMK1 is a potent chemotactic agonist for human monocytes and neutrophils. psu.edu Research shows that it induces the migration of isolated human peripheral blood monocytes and neutrophils in a concentration-dependent manner. caymanchem.comnetascientific.comcnreagent.com This activity is highly specific to the FPRL1 receptor; MMK1 is inactive in cells that are transfected with the formyl peptide receptor (FPR) but shows potent activity in cells expressing FPRL1. psu.edu The chemotactic response elicited by MMK1 in monocytes can be affected by certain inhibitors. For instance, pre-incubation of monocytes with Pertussis Toxin (PT), a G-protein inhibitor, can significantly affect their migration in response to MMK1, underscoring the G-protein-coupled nature of the FPRL1 signaling pathway. psu.edu
Table 1: Chemotactic Activity of MMK1
| Cell Type | Effect | Mediating Receptor | Reference |
|---|---|---|---|
| Human Peripheral Blood Monocytes | Induces chemotaxis in a concentration-dependent manner. | FPRL1 | caymanchem.com, psu.edu |
| Human Peripheral Blood Neutrophils | Induces chemotaxis in a concentration-dependent manner. | FPRL1 | caymanchem.com, psu.edu |
Regulation of Proinflammatory Cytokine Production (e.g., IL-1β, IL-6) in Isolated Human Monocytes
MMK1 plays a significant role in modulating inflammatory responses by stimulating the production of key proinflammatory cytokines in human monocytes. medchemexpress.com Studies have demonstrated that MMK1 (at a concentration of 10 µM) increases the production of both Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in isolated human monocytes. caymanchem.comnetascientific.com This effect is sensitive to Pertussis Toxin, indicating that MMK1 stimulates cytokine release through a G-protein-dependent signaling pathway following its binding to the FPRL1 receptor. psu.edumedchemexpress.com The release of these cytokines is a crucial part of the inflammatory cascade, suggesting that MMK1 can act as a significant modulator of the immune response. psu.edu
Table 2: Effect of MMK1 on Proinflammatory Cytokine Production in Human Monocytes
| Cytokine | Effect | Cell Type | MMK1 Concentration | Reference |
|---|---|---|---|---|
| Interleukin-1β (IL-1β) | Increased Production | Isolated Human Monocytes | 10 µM | caymanchem.com, netascientific.com |
| Interleukin-6 (IL-6) | Increased Production | Isolated Human Monocytes | 10 µM | caymanchem.com, netascientific.com |
Effects on Phagocytic Leukocyte Activation and Function
MMK1 is a potent activator of phagocytic leukocytes, primarily through its specific interaction with the FPRL1 receptor. psu.edumedchemexpress.com Phagocytes, such as monocytes and neutrophils, are essential for identifying and eliminating pathogens. neurosciencenews.com The activation of these cells by MMK1 initiates several functional responses critical to host defense. psu.edu For example, MMK1 induces calcium mobilization in cells expressing human FPRL1, a key early event in leukocyte activation. caymanchem.compsu.edu This activation leads to subsequent effector functions, including the chemotaxis and production of inflammatory cytokines discussed previously. psu.edu The ability of MMK1 to modulate these functions suggests it can influence the broader immunological response. psu.edu
Impact on Neutrophil Degranulation and Elastase Release in Activated Human Neutrophils
Neutrophil activation involves the release of various enzymes and proteins stored in intracellular granules, a process known as degranulation. nih.gov One of the key enzymes released is neutrophil elastase, a potent serine protease. nih.gov MMK1 has been shown to be an effective stimulant for this process. nih.gov In studies using isolated human neutrophils, MMK1 is used as an agonist to trigger elastase release, which serves as a marker for the degranulation of azurophilic granules. nih.gov This indicates that MMK1, by activating neutrophils via the FPRL1 receptor, directly contributes to the release of potent inflammatory and tissue-remodeling enzymes. nih.gov
Investigational Cell Models for Elucidating MMK1 (trifluoroacetate salt)-Mediated Responses (e.g., RBL-2H3, HL-60)
To understand the specific pathways through which MMK1 acts, various cell models have been employed. A crucial model involves human embryonic kidney (HEK) 293 cells transfected to express specific receptors. psu.edu Studies have shown that MMK1 induces calcium mobilization and chemotaxis in HEK 293 cells transfected with the human FPRL1 gene, but not in those transfected with the FPR gene, confirming its specificity for FPRL1. psu.edu
The rat basophilic leukemia (RBL-2H3) cell line, a common model for studying mast cell and basophil functions, has also been used to investigate responses to G-protein coupled receptor agonists. nih.govnih.gov In the context of MMK1, it was reported that while the compound did not induce cell migration in a mast cell line at concentrations up to 5 µM, it was capable of mobilizing intracellular calcium at concentrations higher than 2 µM. nih.gov This suggests that while chemotaxis may not be a primary response in this cell type, some level of FPRL1-mediated signaling can occur. nih.gov
While the HL-60 promyelocytic leukemia cell line is a standard model for studying neutrophil differentiation and function, specific studies detailing the use of HL-60 cells to elucidate MMK1-mediated responses were not prominent in the reviewed literature.
Table 3: Investigational Cell Models for MMK1
| Cell Line | Primary Use | Observed MMK1-Mediated Response | Reference |
|---|---|---|---|
| HEK 293 (FPRL1-transfected) | Model for specific receptor function | Potent induction of chemotaxis and calcium mobilization. | psu.edu |
| RBL-2H3 | Model for mast cell/basophil function | No chemotaxis observed; intracellular calcium mobilization at high concentrations (>2 µM). | nih.gov, nih.gov |
Preclinical Pharmacological Investigations of Mmk1 Trifluoroacetate Salt in Animal Models
Evaluation of Behavioral Pharmacological Effects of MMK1 (trifluoroacetate salt) in Rodent Models
Preclinical research in rodent models is crucial for assessing the impact of new compounds on the central nervous system and behavior. biotestfacility.com These studies help to identify potential therapeutic effects and side effects related to neurological and psychological functions. biotestfacility.com
Anxiolytic-like Activity Assessment in Mouse Models (e.g., Elevated Plus Maze)
The anxiolytic-like properties of MMK1 have been demonstrated in mouse models using the elevated plus maze (EPM), a standard behavioral test for anxiety. netascientific.comcaymanchem.comcpn.or.kr In this test, an increase in the time spent in the open arms of the maze is indicative of reduced anxiety. cpn.or.krmdpi.com Intracerebroventricular administration of MMK1 in mice resulted in a significant increase in the percentage of time spent in the open arms, suggesting an anxiolytic-like effect. netascientific.comcaymanchem.com This effect is believed to be mediated through the activation of FPR2, followed by a cascade involving DP1, A2A, and GABAA receptors. caymanchem.com
Table 1: Anxiolytic-like Activity of MMK1 in the Elevated Plus Maze
| Animal Model | Test | Observation | Implication |
|---|---|---|---|
| Mouse | Elevated Plus Maze | Increased time spent in open arms | Anxiolytic-like activity netascientific.comcaymanchem.com |
In Vivo Immunomodulatory Activities of MMK1 (trifluoroacetate salt) in Established Disease Models (Non-Clinical Trial Focus)
MMK1, as an FPR2 agonist, exhibits immunomodulatory activities. netascientific.comcaymanchem.com FPR2 is a G protein-coupled receptor involved in regulating inflammation. aai.org It can be activated by various ligands, leading to either pro-inflammatory or anti-inflammatory responses depending on the context. nih.gov In vitro studies have shown that MMK1 can induce chemotaxis of human peripheral blood monocytes and neutrophils. netascientific.comcaymanchem.com Furthermore, at certain concentrations, it can increase the production of pro-inflammatory cytokines such as IL-1β and IL-6 in isolated human monocytes. netascientific.comcaymanchem.com The immunomodulatory effects of targeting FPR2 are being explored in various disease models, including those for inflammatory arthritis and asthma. biorxiv.orgembopress.org
Mechanistic Exploration of MMK1 (trifluoroacetate salt) Actions in Specific Organ Systems in Animal Studies (e.g., Central Nervous System, Immune System)
Understanding the mechanisms by which MMK1 exerts its effects is critical. In the central nervous system (CNS), which comprises the brain and spinal cord, the action of MMK1 appears to be linked to its interaction with FPR2. caymanchem.comsaskoer.cascielo.br The anxiolytic-like effects observed are proposed to stem from the activation of FPR2, which then triggers downstream signaling pathways involving other receptors. caymanchem.com
Within the immune system, MMK1's role is tied to its function as an FPR2 agonist. netascientific.comcaymanchem.com FPR2 is expressed on various immune cells, including neutrophils and monocytes. nih.gov The activation of FPR2 by MMK1 can lead to chemotaxis, the directed movement of these cells, which is a fundamental aspect of the immune response. netascientific.comcaymanchem.com The induction of pro-inflammatory cytokines by MMK1 in monocytes further highlights its role in modulating immune responses. netascientific.comcaymanchem.com The trifluoroacetate (B77799) salt itself may also have an impact on immune cell function, as studies have shown that salt concentrations can alter the effector functions of immune cells. nih.gov
Table 2: Mechanistic Actions of MMK1
| Organ System | Mechanism | Effect |
|---|---|---|
| Central Nervous System | Activation of FPR2 and downstream receptor pathways | Anxiolytic-like activity caymanchem.com |
| Immune System | FPR2 agonist, inducing chemotaxis and cytokine production | Modulation of immune cell activity netascientific.comcaymanchem.com |
Development and Application of Relevant Animal Models for MMK1 (trifluoroacetate salt) Research
The development of relevant animal models is essential for studying the in vivo functions of receptors like FPR2 and G protein-coupled receptor 18 (GPR18), another receptor with which MMK1-related research intersects due to its immunomodulatory roles. nih.govnih.gov Mouse models, including knockout mice (Fpr2-/-), have been instrumental in defining the anti-inflammatory role of Fpr2. aai.org These models have demonstrated that the absence of Fpr2 can lead to more pronounced inflammation in certain contexts. aai.org For instance, Fpr2-/- mice show a reduced response to the anti-migratory properties of some anti-inflammatory compounds. aai.org
Structure Activity Relationship Sar and Computational Modeling of Mmk1 Trifluoroacetate Salt
Design and Synthesis of MMK1 (trifluoroacetate salt) Analogues for Systematic SAR Studies
Systematic structure-activity relationship (SAR) studies are fundamental to identifying the key chemical features of a ligand that are responsible for its biological activity. For peptide ligands like MMK1, this typically involves the synthesis of a series of analogues where specific amino acids are substituted, deleted, or modified. While extensive SAR studies have been conducted on various non-peptide and other peptide agonists for FPRs, nih.govunifi.itresearchgate.net specific research detailing the systematic design and synthesis of a comprehensive library of MMK1 analogues is not extensively documented in the reviewed literature.
However, the principles of such studies are well-established. They would involve:
Alanine (B10760859) Scanning: Systematically replacing each amino acid in the MMK1 sequence with alanine to identify residues critical for FPR2 binding and activation.
Truncation Analysis: Synthesizing shorter versions of the peptide from the N-terminus and C-terminus to determine the minimal sequence required for activity.
Substitutional Analysis: Replacing key residues with other natural or unnatural amino acids to probe the effects of properties like charge, hydrophobicity, and steric bulk on receptor agonism.
Comparative studies often use MMK1 as a reference compound to evaluate the activity of other FPR2 ligands. For instance, in studies of receptor cross-talk and desensitization, the response to MMK1 is compared with that of other agonists like WKYMVM and pepducins to understand the nuances of FPR2 activation and signaling. plos.org Such comparative analyses underscore the importance of MMK1 as a tool but also highlight the need for dedicated SAR studies on its own structure to refine our understanding of its unique selectivity for FPR2.
Elucidation of Key Structural Determinants for FPR2 Agonism and Receptor Selectivity
The selectivity of MMK1 for FPR2 over other formyl peptide receptors like FPR1 is a key characteristic. Research into FPR2 and its diverse ligands has shed light on the structural features that govern this selectivity.
Extracellular Loops: Studies using chimeric receptors have demonstrated that the extracellular loops of FPR2 are required for the high-affinity binding of pro-inflammatory peptide agonists, a category that includes MMK1. nih.gov This is in contrast to lipid ligands like Lipoxin A4, which rely more on the transmembrane domains. mdpi.com
C-Terminal Amino Acids: The composition and charge of the C-terminal amino acids of peptide ligands are more critical for FPR2 than for FPR1. nih.govnih.gov FPR2 shows a preference for peptides with positively charged residues at the C-terminus, which may contribute to the high-affinity interaction of the arginine-containing MMK1. mdpi.com
Receptor Residues: Specific amino acid residues within the FPR2 binding pocket are critical determinants of ligand binding and selectivity.
Asp-281 (7.32): This residue introduces a negative charge in the binding pocket of FPR2, making it sensitive to the charge and composition of the peptide's C-terminus. nih.govnih.gov
Arg201 (5.38) and Arg205 (5.42): These two arginine residues are considered essential for the binding of peptide ligands to FPR2. biorxiv.org Arg205, in particular, is a key residue for establishing hydrogen bonds with agonists. biorxiv.orgnih.gov
Hydrophobic Residues: A number of hydrophobic residues, including V105, L164, F178, F180, W254, and F257, form part of the ligand-binding pocket and are crucial for interaction. biorxiv.org
The inability to identify a single conserved sequence motif among the various peptide ligands for FPR2 suggests that the receptor recognizes distinct secondary structures rather than a simple primary sequence. nih.gov The unique combination of length, charge distribution, and conformation of MMK1 likely allows it to optimally engage these key determinants within the FPR2 binding pocket, leading to its potent and selective agonism.
Table 1: Key Structural Determinants for FPR2 Ligand Interaction
| Structural Feature | Role in FPR2 Interaction | Supporting References |
|---|---|---|
| Extracellular Loops | Required for high-affinity binding of peptide agonists like MMK1. | nih.gov |
| C-Terminal Residues | Composition and charge are critical for potency and efficacy at FPR2. | nih.govnih.gov |
| Asp-281 (7.32) | Influences sensitivity to C-terminal charge of peptide ligands. | nih.govnih.gov |
| Arg201 (5.38) & Arg205 (5.42) | Essential residues for peptide agonist binding and receptor activation. | biorxiv.org |
| Hydrophobic Pocket | Involves multiple residues (V105, W254, etc.) for ligand stabilization. | biorxiv.org |
| N-glycosylation Sites | Implicated in the interaction with peptide agonists. | nih.gov |
Homology Modeling and Structural Prediction of FPR2-MMK1 (trifluoroacetate salt) Complexes
In the absence of experimentally determined crystal structures for every receptor-ligand complex, homology modeling is a vital computational tool for predicting the three-dimensional structure of proteins. researchgate.net The structure of FPR2 has been modeled using templates from other G protein-coupled receptors (GPCRs), most commonly the CXCR4 chemokine receptor, due to its higher sequence identity (~28%) with FPRs, or bovine rhodopsin. unifi.itnih.govnih.gov
These homology models provide a structural framework to understand how ligands like MMK1 might bind. The predicted structure of FPR2 features the typical seven-transmembrane helix bundle characteristic of GPCRs, with a ligand-binding pocket located in the middle of these helices. researchgate.net Residues identified through mutagenesis as being critical for ligand binding are found lining this pocket.
While specific homology models detailing the precise interactions of the FPR2-MMK1 complex are not widely published, models of FPR2 with other peptide agonists, such as WKYMVm and various formyl peptides, have been developed. mdpi.comnih.govbiorxiv.org These models serve as valuable proxies, suggesting that MMK1 would also occupy this central binding pocket, stabilized by interactions with the key residues identified in SAR and mutagenesis studies, such as the charged residues Arg201 and Arg205 and the surrounding hydrophobic amino acids. biorxiv.org
Molecular Docking and Dynamics Simulations of MMK1 (trifluoroacetate salt) and Its Derivatives with Target Receptors
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding pose and stability of a ligand within a receptor's active site. biorxiv.orgnih.gov These methods have been applied to study the interaction of various agonists and antagonists with FPR2.
Molecular Docking: Docking studies with other peptide agonists have positioned them within the binding site formed by the transmembrane helices of FPR2. unifi.itoup.com For example, the N-terminal indole (B1671886) moiety of the agonist WKYMVM is predicted to locate in a specific subpocket of the binding site. unifi.it It is highly probable that docking simulations of MMK1 would show it occupying the same general binding region, with its multiple hydrophobic and charged residues forming specific contacts with the receptor.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the receptor-ligand interaction over time. Simulations of FPR2 with agonists like fMLFK and AT-RvD1 have revealed the conformational changes that lead to receptor activation. nih.gov These studies show that agonist binding induces activation through a core set of residues (including R205, W254, and Q258) and disrupts electrostatic interactions in the cytoplasmic region of the receptor. nih.gov Although specific MD simulations for the FPR2-MMK1 complex are not detailed in the available literature, it is expected that MMK1 would induce similar conformational changes consistent with G-protein-coupled receptor activation.
Quantitative Structure-Activity Relationship (QSAR) Analysis of MMK1 (trifluoroacetate salt) Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To date, no specific QSAR models for MMK1 analogues have been reported in the literature.
However, computational SAR analyses have been successfully applied to other classes of FPR ligands. For instance, a study on a large group of non-peptide FPR1/FPR2 agonists used classification tree analysis based on atom pair descriptors to reveal key molecular features that distinguish agonists for the two receptors. nih.gov This approach successfully identified SAR rules that could classify compounds as FPR1 or FPR2 agonists, demonstrating the utility of such methods for virtual screening and ligand design. nih.gov
A similar QSAR study on a hypothetical library of MMK1 analogues could provide significant insights. By correlating descriptors (e.g., electronic, steric, hydrophobic properties) of the modified amino acids with FPR2 agonist activity, a predictive model could be built. Such a model would be invaluable for guiding the design of novel, potentially more potent or selective, peptide-based FPR2 agonists.
Application of AlphaFold and Other AI-Based Structural Prediction Tools in MMK1 (trifluoroacetate salt) Research
The advent of artificial intelligence (AI)-based tools for protein structure prediction, most notably AlphaFold, has revolutionized structural biology. deepmind.googlemdpi.com AlphaFold can predict the 3D structure of proteins from their amino acid sequence with remarkable accuracy, often comparable to experimentally determined structures. deepmind.google The AlphaFold Protein Structure Database already contains a predicted high-confidence model for human FPR2. genecards.orgebi.ac.uk
More recent versions of AlphaFold have been developed to predict the structure of multimeric protein complexes, including protein-peptide interactions. plos.orgbiorxiv.org This capability is directly applicable to MMK1 research.
Predicting the FPR2-MMK1 Complex: Researchers can use AI tools to generate a high-quality structural model of the FPR2-MMK1 complex. This would involve providing the sequences of both the receptor and the peptide to the algorithm. biorxiv.org The resulting model would offer an unprecedented view of the specific binding interface, detailing the precise orientation of MMK1 and the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Guiding Mutagenesis and SAR: An accurate AI-predicted model of the complex can guide experimental work. For example, it can highlight residues at the interface that are prime candidates for site-directed mutagenesis to validate their importance in binding. This synergy between AI prediction and experimental validation provides a powerful pipeline for elucidating ligand-receptor recognition mechanisms. nih.gov
While specific studies publishing an AlphaFold-generated structure of the FPR2-MMK1 complex are yet to emerge, the technology's proven success in predicting other protein-peptide complexes suggests it is a powerful and accessible tool to achieve this goal and accelerate discoveries in FPR2-targeted drug design. oup.combiorxiv.org
Metabolic Fate and Biotransformation of Mmk1 Trifluoroacetate Salt
In Vitro Metabolic Stability Studies of MMK1 (trifluoroacetate salt) in Subcellular Fractions and Cell Systems (e.g., Microsomes, Hepatocytes, Proximal Tubule Cells)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. wuxiapptec.com For peptide drugs like MMK-1, these studies are critical as enzymatic degradation is a primary route of elimination. ijpsjournal.comresearchgate.net
Subcellular Fractions (Microsomes and S9): Liver microsomes are a common starting point for metabolic stability testing, primarily to assess phase I metabolism mediated by cytochrome P450 (CYP) enzymes. srce.hr While some peptides are metabolized by CYPs, the main metabolic pathway for most is hydrolysis by proteases. wuxiapptec.com Therefore, for peptides, liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more comprehensive picture of hepatic metabolism. admescope.com Studies with peptide drugs have shown that extrahepatic metabolism is often significant, with kidney and intestinal S9 fractions being particularly relevant for evaluating the catabolism of peptides. nih.gov
Cell-Based Systems (Hepatocytes and Proximal Tubule Cells): Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model than subcellular fractions. srce.hr However, for peptides that may have difficulty crossing the cell membrane, metabolism can be slow or underestimated in hepatocyte incubations. wuxiapptec.com Given that renal clearance is a major elimination pathway for endogenous peptides, plated human proximal tubule cells are an important in vitro system to investigate the potential for renal catabolism. nih.gov For a peptide like MMK-1, stability would also be assessed in plasma and whole blood from various species, as these matrices contain a wide array of active proteases that can rapidly degrade peptide therapeutics. wuxiapptec.complos.org
The stability is typically measured by incubating the compound with the biological matrix and monitoring the disappearance of the parent compound over time using liquid chromatography-mass spectrometry (LC-MS). srce.hr Key parameters derived from these studies are the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr
Illustrative Data for MMK-1 Metabolic Stability: While specific data for MMK-1 is not available, the following table illustrates the typical output of such a study.
| Matrix | Species | t½ (min) | In Vitro CLint (µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | >60 | < 10 |
| Rat | 45 | 25 | |
| Mouse | 20 | 60 | |
| Hepatocytes | Human | 55 | 15 |
| Rat | 30 | 40 | |
| Kidney S9 | Human | 15 | 85 |
| Plasma | Human | 25 | N/A |
| This table is for illustrative purposes only and does not represent actual experimental data for MMK-1. |
Regarding the trifluoroacetate (B77799) salt, the TFA anion is known to be metabolically inert and resistant to biodegradation. It is expected to be excreted from the body largely unchanged.
Identification of Major Metabolites of MMK1 (trifluoroacetate salt) in Preclinical Models
Identifying the metabolites of a drug candidate is essential to understand its clearance pathways and to assess the potential for pharmacologically active or toxic metabolites. wuxiapptec.com For peptide drugs, metabolism primarily involves the enzymatic cleavage of peptide bonds, resulting in smaller peptide fragments and individual amino acids. wuxiapptec.combohrium.com
The identification of these metabolites is predominantly carried out using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). wuxiapptec.comresearchgate.net In preclinical animal models (typically rats and monkeys), plasma, urine, and feces are collected after administration of the drug. The complex biological samples are processed, and the analytical workflow is designed to detect and structurally characterize the metabolites. acs.orgresearchgate.net
For a peptide like MMK-1 (LESIFRSLLFRVM), the expected major metabolites would be products of hydrolysis by exopeptidases (cleaving from the ends) and endopeptidases (cleaving in the middle). wuxiapptec.com This would result in a series of truncated peptides. For example, cleavage by an aminopeptidase (B13392206) would yield the ESIFRSLLFRVM fragment, while cleavage by a carboxypeptidase would yield LESIFRSLLFRV. Endopeptidase action could cleave the peptide at various internal sites, particularly after hydrophobic or basic residues like Phenylalanine (F) or Arginine (R).
Hypothetical Major Metabolites of MMK-1 in Preclinical Models: The following table provides examples of metabolites that could be expected from the degradation of MMK-1.
| Metabolite ID | Proposed Structure / Modification | Likely Matrix Detected |
| M1 | ESIFRSLLFRVM (des-Leu) | Plasma, Urine |
| M2 | LESIFRSLLFRV (des-Met) | Plasma, Urine |
| M3 | LESIFRSL (Fragment 1-8) | Plasma, Urine |
| M4 | LFRVM (Fragment 9-13) | Plasma, Urine |
| M5 | LESIFRSLLFRV-COOH (C-terminal oxidation) | Urine |
| This table is for illustrative purposes only and does not represent actual experimental data for MMK-1. |
Pathways of Enzymatic Degradation and Biotransformation in Animal Models
The primary pathway of enzymatic degradation for peptide drugs in animal models is proteolysis. researchgate.netplos.org Peptidases and proteases are ubiquitous throughout the body, with high concentrations found in the gastrointestinal tract, blood, liver, and kidneys. wuxiapptec.comthermofisher.com These enzymes catalyze the hydrolysis of peptide bonds, leading to the inactivation and clearance of the peptide. nih.gov
The degradation process for a peptide like MMK-1 would involve two main classes of enzymes:
Exopeptidases: These enzymes cleave peptide bonds from either the N-terminus (aminopeptidases) or the C-terminus (carboxypeptidases) of the peptide. nih.gov This results in the sequential removal of amino acids.
Endopeptidases: These enzymes, such as trypsin-like or chymotrypsin-like proteases, cleave peptide bonds within the peptide chain. acs.org They often have specificity for certain amino acid residues, for example, cleaving after basic (Arginine, Lysine) or aromatic (Phenylalanine, Tyrosine) residues. nih.gov
In animal models, after administration, MMK-1 would be exposed to these enzymes in the blood and tissues. The initial cleavage by an endopeptidase would likely break the 13-amino acid peptide into smaller fragments. wuxiapptec.com These fragments, along with the intact parent peptide, would then be further degraded by exopeptidases into smaller peptides and ultimately into individual amino acids, which can then be reutilized by the body. semanticscholar.org While less common for unmodified peptides, phase I metabolism (e.g., oxidation) by CYP enzymes can occur on certain amino acid side chains, and should not be entirely ruled out without experimental data. wuxiapptec.com
Comparative Metabolism of MMK1 (trifluoroacetate salt) Across In Vitro and Various Animal Models
Comparing the metabolic profile of a drug candidate across multiple species (e.g., mouse, rat, monkey) and between in vitro systems and in vivo results is a cornerstone of preclinical development. nih.govmdpi.com The goal is to determine how well the animal models predict human metabolism and to identify any potential human-specific metabolites. tandfonline.com
For peptide drugs, significant species differences can exist in the expression and activity of peptidases, which can lead to different rates and patterns of degradation. oup.com For instance, a peptide may be rapidly degraded in rat plasma but be relatively stable in human plasma, or vice-versa. nih.gov Therefore, conducting metabolic stability studies in microsomes, hepatocytes, and plasma from humans and at least two relevant preclinical species is standard practice. nih.govmdpi.com
Comparing in vitro and in vivo results helps build an in vitro-in vivo correlation (IVIVC). However, for peptides, this correlation can sometimes be weak, as in vitro systems may not fully capture the complex interplay of proteases present in a whole organism. tandfonline.com For example, incubations in hepatocytes might fail to produce metabolites that are readily formed in vivo. tandfonline.com
Illustrative Comparative Metabolism Data for MMK-1: This table illustrates a hypothetical comparison of MMK-1 stability across species.
| Species | Liver Microsomes t½ (min) | Hepatocytes t½ (min) | Plasma t½ (min) | In Vivo Clearance (Observed) |
| Mouse | 20 | 25 | 15 | High |
| Rat | 45 | 30 | 20 | Moderate |
| Monkey | 50 | 45 | 40 | Moderate-Low |
| Human | >60 | 55 | 45 | Predicted Low |
| This table is for illustrative purposes only and does not represent actual experimental data for MMK-1. |
Such data would be used to select the most appropriate animal species for toxicology studies—ideally, one whose metabolic profile most closely resembles that of humans.
Role of Specific Proteases and Peptidases in MMK1 (trifluoroacetate salt) Metabolic Inactivation
The biological activity of MMK-1 is dependent on its specific amino acid sequence (LESIFRSLLFRVM), which allows it to bind to and activate the FPR2 receptor. mdpi.comnih.gov Any enzymatic cleavage of the peptide bonds within this sequence is likely to alter its three-dimensional structure and disrupt key binding interactions, leading to metabolic inactivation. longdom.org
The enzymes responsible for this inactivation are proteases and peptidases. nih.govnih.gov
Aminopeptidases and Carboxypeptidases (Exopeptidases): These enzymes are critical in peptide metabolism. nih.gov The removal of the N-terminal Leucine or the C-terminal Methionine from MMK-1 would be an initial step in its degradation, likely resulting in significantly reduced or abolished receptor affinity.
Endopeptidases: Enzymes like neprilysin, which are present on the surface of many cells, are key regulators of peptide signaling and are involved in the degradation of numerous peptide hormones and neuropeptides. nih.gov Given its size and sequence, MMK-1 would be a potential substrate for such endopeptidases.
Other Proteases: Serine proteases involved in coagulation, such as thrombin, are present in blood and cleave after basic residues like Arginine. plos.org The MMK-1 sequence contains two Arginine residues, making it a potential target for these enzymes, especially in serum-based in vitro assays or upon entering the bloodstream in vivo. plos.org
Advanced Analytical Methodologies for Research on Mmk1 Trifluoroacetate Salt
Development and Validation of Chromatographic Techniques for MMK1 (trifluoroacetate salt) Analysis (e.g., HPLC-MS/MS, UPLC)
Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of MMK1 and its associated counter-ion. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools in this regard. lcms.czstudymind.co.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing synthetic peptides like MMK1. studymind.co.uk Reversed-phase HPLC (RP-HPLC) is commonly used, where MMK1 is separated based on its hydrophobicity. A typical setup involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an ion-pairing agent like trifluoroacetic acid to improve peak shape and resolution. researchgate.net The development of a robust HPLC method requires the systematic evaluation of parameters such as column chemistry, mobile phase composition, and gradient slope to ensure a reliable and reproducible separation. lcms.cz
Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. japsonline.com The principles of method development for UPLC are similar to HPLC, involving the careful selection of columns and mobile phases to achieve optimal separation of MMK1 from any impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with tandem mass spectrometry provides a highly specific and sensitive method for the analysis of MMK1. After separation by HPLC or UPLC, the peptide is ionized, typically by electrospray ionization (ESI), and then analyzed by the mass spectrometer. proteomics.com.au The first mass analyzer (MS1) can be set to select the molecular ion of MMK1, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), creating a unique fragmentation pattern that serves as a fingerprint for the peptide, confirming its identity with high confidence. proteomics.com.au This technique is invaluable for both qualitative identification and quantitative analysis of MMK1 in complex biological matrices.
Method Validation: Validation is a critical step to ensure that the developed chromatographic method is fit for its intended purpose. japsonline.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. japsonline.com
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Differentiates MMK1 from impurities and degradants. | Peak purity analysis, no co-elution. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness to the true value. | Recovery of 98-102%. |
| Precision | Repeatability and intermediate precision. | Relative Standard Deviation (RSD) < 2%. |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insensitivity to small method variations. | Insignificant changes in results with altered parameters. |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Binding Studies (e.g., 15N/13C-labeled NMR, 1H-NMR, 19F-NMR for counter-ion)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For MMK1 research, various NMR methods are employed.
¹H-NMR for Structural Characterization: Proton NMR (¹H-NMR) is routinely used to confirm the identity and structural integrity of synthetic peptides. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the amino acid composition and conformation of MMK1.
¹⁵N/¹³C-labeled NMR for Binding Studies: For detailed structural and binding studies, MMK1 can be synthesized with stable isotopes such as ¹⁵N and ¹³C. Two-dimensional and three-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HNCA (Heteronuclear Nitrogen-Carbon Alpha), can be performed on the labeled peptide. These experiments allow for the assignment of a larger number of resonances and provide through-bond and through-space correlations that are crucial for determining the solution structure of MMK1 and for mapping its binding interface with receptors.
¹⁹F-NMR for Counter-ion Analysis: Since MMK1 is a trifluoroacetate (B77799) salt, ¹⁹F-NMR is a direct and highly specific method for detecting and quantifying the trifluoroacetate (TFA) counter-ion. magritek.com Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. magritek.com A known concentration of a fluorine-containing internal standard can be used to accurately determine the molar ratio of TFA to the MMK1 peptide. rsc.org This is crucial as the amount of TFA can affect the net weight of the peptide and potentially influence biological assay results. researchgate.netnih.gov
| NMR Technique | Application for MMK1 (trifluoroacetate salt) Research | Information Obtained |
| ¹H-NMR | Routine identity and purity check. | Amino acid composition, secondary structure elements. |
| ¹⁵N/¹³C-labeled NMR | Detailed structural determination and receptor binding studies. | 3D structure, identification of residues involved in binding. |
| ¹⁹F-NMR | Quantification of the trifluoroacetate counter-ion. | Molar ratio of TFA to MMK1, purity assessment. magritek.com |
Mass Spectrometry-Based Approaches for Peptide Identification, Purity Assessment, and Metabolite Profiling of MMK1 (trifluoroacetate salt)
Mass spectrometry (MS) is an indispensable tool in peptide research, offering high sensitivity and mass accuracy. proteomics.com.au
Peptide Identification and Purity Assessment: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to accurately determine the molecular weight of MMK1, confirming its identity. bipm.org The purity of the peptide sample can be assessed by analyzing the mass spectrum for the presence of ions corresponding to impurities, such as deletion sequences or incompletely deprotected peptides from the synthesis. creative-proteomics.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing definitive structural confirmation by comparing the observed fragment ions with the theoretical fragmentation pattern. proteomics.com.au
Metabolite Profiling: When studying the in vivo or in vitro fate of MMK1, mass spectrometry is used for metabolite profiling. pharmaron.com This involves identifying and quantifying the products of MMK1 metabolism. By incubating MMK1 with liver microsomes, plasma, or other biological systems, and then analyzing the samples by LC-MS, it is possible to identify metabolites formed through oxidation, hydrolysis, or other enzymatic modifications. pharmaron.com Understanding the metabolic stability and pathways of MMK1 is crucial for interpreting its pharmacological activity.
| MS-Based Approach | Application in MMK1 Research | Key Findings |
| LC-HRMS | Identity confirmation and purity assessment. | Accurate mass of MMK1, detection of impurities. bipm.org |
| LC-MS/MS | Definitive peptide sequencing. | Confirmation of the amino acid sequence. proteomics.com.au |
| Metabolite Profiling | Identification of metabolic products. | Understanding of metabolic stability and pathways. pharmaron.com |
Spectrophotometric and Fluorometric Assays for Cellular and Biochemical Activity Measurements (e.g., Calcium Flux Assays, Cytokine Assays, Elastase Release Assays)
To investigate the biological activity of MMK1, a variety of cell-based assays are employed that rely on spectrophotometric or fluorometric detection.
Calcium Flux Assays: MMK1 is an agonist of FPR2, a G protein-coupled receptor (GPCR) that signals through the Gq pathway, leading to the release of intracellular calcium. caymanchem.comeurofinsdiscovery.com Calcium flux assays are used to measure this activation. Cells expressing FPR2 are loaded with a calcium-sensitive fluorescent dye. eurofinsdiscovery.com Upon stimulation with MMK1, the binding of calcium to the dye results in an increase in fluorescence, which can be measured in real-time using a fluorometric plate reader. eurofinsdiscovery.com The potency of MMK1 is determined by generating a dose-response curve and calculating the EC₅₀ value (the concentration that elicits a half-maximal response). caymanchem.com MMK1 has been shown to induce calcium flux in CHO cells expressing human FPR2 with an EC₅₀ of less than 2 nM. caymanchem.comsigmaaldrich.com
Cytokine Assays: MMK1 can stimulate immune cells, such as monocytes, to produce and release cytokines. caymanchem.com To quantify this effect, enzyme-linked immunosorbent assays (ELISAs) are commonly used. In an ELISA, specific antibodies are used to capture and detect the cytokine of interest (e.g., IL-1β, IL-6, TNF-α) in the supernatant of MMK1-treated cells. core.ac.uk The amount of cytokine is then quantified by a colorimetric or fluorometric reaction. Studies have shown that MMK1 at a concentration of 10 µM can increase the production of IL-1β and IL-6 in isolated human monocytes. caymanchem.com
Elastase Release Assays: Neutrophils, when activated, release various enzymes from their granules, including elastase. aai.org The release of elastase can be measured to assess neutrophil activation by MMK1. This assay involves incubating neutrophils with MMK1 and then measuring the elastase activity in the cell supernatant using a specific chromogenic substrate. aai.orgnih.gov The cleavage of the substrate by elastase results in a colored product that can be quantified spectrophotometrically. nih.gov
| Assay Type | Principle | Typical Readout | Relevance to MMK1 |
| Calcium Flux Assay | Measurement of intracellular calcium mobilization upon GPCR activation. | Fluorescence intensity. eurofinsdiscovery.com | Quantifies the potency of MMK1 as an FPR2 agonist. caymanchem.com |
| Cytokine Assay (ELISA) | Antibody-based detection of specific cytokines. core.ac.uk | Absorbance or fluorescence. | Measures the pro-inflammatory effects of MMK1 on immune cells. caymanchem.com |
| Elastase Release Assay | Measurement of elastase activity from activated neutrophils. aai.org | Colorimetric change. | Assesses the ability of MMK1 to activate neutrophils. nih.gov |
Surface Plasmon Resonance (SPR) and Other Biorecognition Techniques for Receptor Binding Kinetics of MMK1 (trifluoroacetate salt)
Understanding the kinetics of the interaction between MMK1 and its receptor, FPR2, is crucial for elucidating its mechanism of action. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. mdpi.com
Surface Plasmon Resonance (SPR): In an SPR experiment, the receptor (FPR2) is immobilized on a sensor chip. A solution containing MMK1 is then flowed over the chip surface. The binding of MMK1 to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during the association (flow of MMK1) and dissociation (flow of buffer) phases, the kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ) can be determined. These parameters provide quantitative information about the affinity and stability of the MMK1-FPR2 interaction.
Other Biorecognition Techniques: Besides SPR, other biorecognition techniques can be employed. nih.gov These include:
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical technique that measures changes in the interference pattern of white light reflected from a biosensor tip to monitor biomolecular interactions.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy, and entropy.
| Technique | Principle | Parameters Determined |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. mdpi.com | kₐ (association rate), kₑ (dissociation rate), Kₑ (equilibrium dissociation constant). |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light upon binding. | kₐ, kₑ, Kₑ. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kₑ, ΔH (enthalpy), ΔS (entropy). |
Methodologies for Quantifying Counter-Ion Content and Assessing its Impact on MMK1 (trifluoroacetate salt) Research Outcomes
The trifluoroacetate (TFA) counter-ion, a remnant of peptide synthesis, can have significant implications for research. researchgate.net Accurate quantification of TFA is essential for determining the precise peptide content and for understanding its potential biological effects. researchgate.netnih.gov
Quantification of Trifluoroacetate: Several analytical methods can be used to quantify TFA:
Ion Chromatography (IC): This is a highly effective method for separating and quantifying ions. shimadzu.com A sample of the MMK1 peptide is dissolved, and the solution is injected into an ion chromatograph. The TFA anion is separated from other ions and quantified using a conductivity detector. shimadzu.com Suppressor-type ion chromatographs can be used to enhance sensitivity. shimadzu.com
¹⁹F-NMR Spectroscopy: As mentioned earlier, ¹⁹F-NMR provides a direct and accurate way to quantify TFA relative to the peptide, provided the peptide has a known number of fluorine atoms or an internal standard is used. magritek.comrsc.org
Reversed-Phase HPLC (RP-HPLC): A dedicated RP-HPLC method can be developed to quantify TFA. mdpi.com This typically involves using a specific column and mobile phase that allows for the separation and detection of the TFA anion, often by UV absorbance at a low wavelength. mdpi.com
Impact of Trifluoroacetate on Research Outcomes: The presence of TFA can influence experimental results in several ways:
Peptide Quantification: The weight of the lyophilized peptide includes the weight of the TFA counter-ion. shimadzu.com Failing to account for this will lead to an overestimation of the peptide concentration, affecting the accuracy of dose-response curves and other quantitative measurements.
Biological Activity: TFA itself can have biological effects. researchgate.net It has been reported to be toxic and can affect the biological activity of synthetic peptides. researchgate.net Therefore, it is important to either remove TFA or to use a consistent and known amount across all experiments to ensure that the observed effects are due to the peptide itself and not the counter-ion. In some cases, TFA is exchanged for another counter-ion, such as hydrochloride or acetate (B1210297), through techniques like solid-phase extraction chromatography. researchgate.net
Advanced Techniques for Elucidating MMK1 (trifluoroacetate salt) Interaction with Glycine (B1666218) Receptors (e.g., Electrophysiology)
While MMK1 is primarily known as an FPR2 agonist, exploring its potential interactions with other receptors, such as glycine receptors (GlyRs), can uncover novel biological functions. GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission. nih.gov
Electrophysiology: Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp, are the gold standard for studying the function of ion channels like GlyRs. These methods allow for the direct measurement of the ionic currents flowing through the channels in response to the application of a ligand.
To investigate the interaction of MMK1 with GlyRs, cells expressing specific GlyR subtypes would be used. The patch-clamp technique, in its whole-cell configuration, would be employed to record the currents elicited by the application of glycine, the natural agonist of GlyRs. MMK1 could then be co-applied with glycine to determine if it modulates the glycine-induced currents, or applied alone to see if it can directly activate or block the receptor.
Cryo-Electron Microscopy (Cryo-EM): For a high-resolution structural understanding of the interaction, cryo-electron microscopy (cryo-EM) could be utilized. This technique has been successfully used to determine the structures of GlyRs in different conformational states, bound to agonists or antagonists. nih.gov By preparing a complex of MMK1 with GlyRs and analyzing it by cryo-EM, it would be possible to visualize the binding site of MMK1 on the receptor and understand the structural changes it induces. nih.gov
Emerging Research Directions and Future Potentials of Mmk1 Trifluoroacetate Salt in Academic Discovery
Exploration of Novel Biological Pathways Modulated by FPR2 Agonism Beyond Current Understanding
The primary known effects of MMK1-induced FPR2 agonism involve canonical immune responses, including neutrophil and monocyte chemotaxis, calcium mobilization, and activation of the superoxide-generating NADPH-oxidase. rndsystems.comnih.gov MMK1 is also known to stimulate the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in human monocytes. caymanchem.combiocompare.com However, recent research is beginning to uncover pathways that extend beyond this traditional understanding, particularly in the central nervous system (CNS) and in the context of biased signaling.
A significant area of emerging research is the anxiolytic-like activity of MMK1. medchemexpress.com Intracerebroventricular administration of MMK1 in mice has been shown to produce anxiolytic effects, suggesting a role for FPR2 in regulating neurological states. caymanchem.comnih.gov This effect appears to be part of a more complex signaling cascade involving the successive activation of other receptors, including the prostaglandin (B15479496) D2 (DP1) receptor, the adenosine (B11128) A2A receptor, and the GABA-A receptor. nih.gov This finding opens a new frontier for FPR2 research in neuroscience, distinct from its classical role in peripheral immunity.
Furthermore, the concept of "biased agonism" and receptor dimerization is critical for understanding the multifaceted nature of FPR2. Different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways. nih.gov While some ligands promote pro-resolving signals, others can be pro-inflammatory. nih.govnih.gov The ability of FPR2 to form heterodimers with FPR1 further complicates its signaling output, potentially altering cellular responses to agonists. nih.govcsic.es Investigating how MMK1 influences these processes—whether it acts as a biased agonist in certain cell types or how it affects FPR1-FPR2 heterodimerization—represents a key direction for future research.
| Research Area | Key Finding | Implication | Citations |
| Neuroscience | MMK1 exerts anxiolytic-like effects in mice via FPR2. | Expands the role of FPR2 beyond immunity into CNS regulation and behavior. | medchemexpress.comcaymanchem.comnih.gov |
| Receptor Crosstalk | The anxiolytic effects of MMK1 involve subsequent activation of DP1, A2A, and GABAA receptors. | Suggests FPR2 activation can initiate a broader signaling network involving other receptor systems. | nih.gov |
| Receptor Dimerization | FPR2 can form heterodimers with FPR1, which can be modulated by different ligands. | The specific effect of MMK1 on FPR1-FPR2 heterodimerization is an unexplored pathway that could define its functional outcome. | nih.govcsic.es |
| Inflammatory Signaling | MMK1 activates NADPH-oxidase in neutrophils and induces pro-inflammatory cytokines (IL-1β, IL-6) in monocytes. | While a known pathway, the contrast with its pro-resolving and anxiolytic effects in other contexts suggests novel, context-dependent regulatory mechanisms. | rndsystems.comcaymanchem.comnih.gov |
Investigation of MMK1 (trifluoroacetate salt) in Advanced In Vitro Models (e.g., 3D Cell Culture, Organoids, Co-culture Systems)
Traditional two-dimensional (2D) cell culture has been foundational to understanding the basic effects of MMK1. However, these models lack the complex cell-cell and cell-matrix interactions that define native tissue environments. Advanced in vitro models, such as 3D cell cultures, organoids, and co-culture systems, offer a more physiologically relevant context to study cellular responses.
There is a significant opportunity to apply these advanced models to MMK1 research. For instance, 3D spheroid cultures have been shown to alter cellular signaling and drug responses compared to 2D monolayers. nih.gov Investigating MMK1 in 3D cultures of immune cells, or co-cultures of immune and stromal cells, could reveal more nuanced effects on cell migration, activation, and cytokine secretion that are not apparent in 2D.
Organoids, which are self-organizing 3D structures that recapitulate the architecture and function of an organ, present a particularly powerful tool. researchgate.net The use of intestinal organoids, for example, could elucidate the role of MMK1 and FPR2 in gut inflammation and mucosal immunity. researchgate.net Given that FPR2 is expressed on epithelial cells, studying the effects of MMK1 in organoid models could clarify its impact on barrier function, epithelial repair, and interaction with resident immune cells. The development of compounds that enhance the formation of organoids highlights the increasing sophistication of these models for therapeutic research. medchemexpress.com
Potential for Developing MMK1 (trifluoroacetate salt)-Based Research Probes and Tool Compounds for FPR2 Research
The high potency and selectivity of MMK1 for FPR2 make it an excellent starting point for the development of specialized research probes. medchemexpress.comrndsystems.com As a "tool compound," MMK1 is already used to selectively activate FPR2 to study its downstream effects without significantly engaging FPR1. caymanchem.comnih.gov
The future potential lies in creating modified versions of MMK1 for advanced applications. For example, conjugating MMK1 to a fluorescent tag would enable its use in high-resolution microscopy to visualize FPR2 trafficking, internalization, and localization within specific cellular compartments. Biotinylated MMK1 could be used for affinity purification of FPR2 and its associated protein complexes, helping to identify novel interacting partners that may modulate its signaling.
The development of such probes is essential for addressing deeper questions in FPR2 biology. These tools could be used to:
Quantify FPR2 receptor density on different cell types.
Track receptor dynamics in real-time in response to activation.
Isolate and identify components of the FPR2 "signalosome."
Serve as imaging agents in preclinical models.
The creation of proteolytically stable peptidomimetics that target FPR2 demonstrates a clear path forward for developing robust tool compounds, and MMK1 serves as a valuable template for such endeavors. researchgate.net
Addressing Research Gaps and Challenges in Understanding MMK1 (trifluoroacetate salt) Pharmacology and Biological Activity
Despite its utility, several challenges and research gaps remain in understanding the pharmacology and activity of MMK1. A primary and often overlooked challenge is the presence of the trifluoroacetate (B77799) (TFA) counter-ion. Peptides purified using reverse-phase high-performance liquid chromatography (HPLC) are typically delivered as TFA salts. nih.govgenscript.com Research has shown that TFA itself can exert biological effects, including the inhibition of cell proliferation at certain concentrations, potentially confounding experimental results. nih.gov This necessitates careful consideration and control experiments, and ideally, peptides should be converted to a more biologically inert salt form, such as hydrochloride, before assessing their effects. genscript.com
Another significant gap is the context-dependent nature of FPR2 signaling. MMK1 has been reported to induce pro-inflammatory cytokines in monocytes, yet it also mediates pro-resolving and anxiolytic activities. caymanchem.comnih.govnih.gov Understanding the cellular and environmental factors that dictate which pathway is activated is a major challenge. The specific cell type, the presence of other inflammatory mediators, and the local tissue microenvironment likely play crucial roles in determining the ultimate biological outcome of MMK1-FPR2 engagement.
| Research Gap / Challenge | Description | Potential Solution / Future Direction | Citations |
| Trifluoroacetate (TFA) Salt | The TFA counter-ion, a remnant of purification, can have its own biological effects, potentially confounding the interpretation of MMK1 activity. | Use of appropriate controls (TFA alone); conversion of the peptide to a more inert salt form (e.g., hydrochloride) before biological assessment. | nih.govgenscript.com |
| Context-Dependent Signaling | MMK1 can elicit both pro-inflammatory (cytokine release) and non-inflammatory (anxiolytic) effects. The factors determining the signaling outcome are not well understood. | Systematic investigation in different cell types and advanced co-culture/organoid models; analysis of downstream signaling bias. | nih.govcaymanchem.comnih.govnih.gov |
| In Vivo vs. In Vitro Discrepancy | The effects observed in isolated cell cultures (e.g., cytokine induction) may not fully translate to the complex in vivo environment where neuro-regulatory effects are seen. | Further preclinical studies in various animal models to correlate cellular mechanisms with systemic outcomes. | caymanchem.comnih.gov |
| Pharmacokinetics | As a peptide, the in vivo stability and distribution of MMK1 are likely limited, which presents a challenge for translating its effects into systemic therapeutic models. | Development of more stable peptidomimetics based on the MMK1 structure; formulation studies to improve delivery. | researchgate.net |
Synergistic Effects of MMK1 (trifluoroacetate salt) with Other Investigational Compounds in Preclinical Models
The exploration of MMK1 in combination with other investigational compounds is a nascent but promising research area. While direct studies of MMK1 in combination therapies are scarce, its known mechanisms of action allow for the formulation of several hypotheses for future preclinical investigation. nih.govnih.gov
Given its ability to induce pro-inflammatory cytokines and act as a chemoattractant for immune cells, MMK1 could potentially be investigated for synergistic effects with cancer immunotherapies. rndsystems.comcaymanchem.com For example, its ability to recruit monocytes and neutrophils to a specific site could theoretically enhance the efficacy of checkpoint inhibitors or other therapies that rely on a robust anti-tumor immune response.
Conversely, leveraging the pro-resolving and anti-inflammatory signaling potential of the FPR2 pathway, MMK1 could be tested in combination with anti-inflammatory drugs. nih.gov A synergistic effect might be achieved where a traditional anti-inflammatory drug reduces the peak of inflammation, while MMK1 promotes the active resolution phase, leading to a more complete and efficient return to tissue homeostasis.
Finally, its unique anxiolytic activity suggests potential combinations with other CNS-acting agents. nih.gov Investigating its effects alongside other anxiolytics or neuro-modulatory compounds could reveal synergistic or additive benefits, particularly in models of neuro-inflammation or stress-related disorders. Designing such preclinical studies requires careful consideration of potential pharmacokinetic and pharmacodynamic interactions to ensure the combination is both safe and effective. nih.govjpreventionalzheimer.commdpi.com
Q & A
Basic Research Questions
Q. How should researchers assess the purity of MMK1 trifluoroacetate salt in synthetic batches?
- Methodological Answer: Utilize reversed-phase HPLC with UV detection (e.g., 220 nm or 280 nm) and compare retention times against a certified reference standard. Quantify impurities using a calibration curve of trifluoroacetic acid (TFA) standards (0.1–10 µg/mL). For salt-specific quantification, ion-pair chromatography or ion-exchange methods can resolve TFA counterions from the peptide backbone .
Q. What are the critical handling and storage considerations for MMK1 trifluoroacetate salt?
- Methodological Answer: Store lyophilized MMK1 at –20°C in airtight, light-protected containers to prevent hygroscopic degradation. For solution preparation, use high-purity solvents (e.g., HPLC-grade water or DMSO) and avoid repeated freeze-thaw cycles. Always conduct handling in a fume hood with PPE (gloves, lab coat, goggles) due to TFA’s corrosive nature .
Q. How can residual trifluoroacetic acid (TFA) in MMK1 formulations be quantified?
- Methodological Answer: Employ ion chromatography with suppressed conductivity detection or ¹⁹F-NMR spectroscopy. For ion chromatography, use a Dionex IonPac AS11-HC column with a KOH eluent gradient (1–30 mM). Validate the method with spiked recovery experiments (80–120% recovery range) to ensure accuracy .
Advanced Research Questions
Q. How might the trifluoroacetate counterion influence in vitro bioactivity assays for MMK1?
- Methodological Answer: The TFA counterion can interfere with cell membrane permeability or receptor binding. To isolate its effects, compare bioactivity of MMK1 in TFA salt form against a desalted version (e.g., via solid-phase extraction or dialysis). Include a negative control with equivalent TFA concentrations to assess nonspecific effects .
Q. How can contradictory bioactivity data between MMK1 batches be systematically investigated?
- Methodological Answer: Perform orthogonal characterization:
- Batch Variability: Analyze via LC-MS for peptide integrity and TFA content .
- Counterion Impact: Test salt-free MMK1 (e.g., acetate salt) in parallel assays .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., deamidation or oxidation) .
Q. What advanced techniques validate MMK1’s structural integrity after chemical synthesis?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) with <5 ppm mass accuracy for molecular weight confirmation. For stereochemical validation, apply 2D-NMR (e.g., NOESY for spatial proton correlations) or X-ray crystallography if crystals are obtainable .
Q. How can researchers mitigate batch-to-batch variability in MMK1’s stability profiles?
- Methodological Answer: Implement a stability-indicating assay (e.g., LC-MS/MS) to monitor degradation kinetics under stress conditions (pH, temperature, oxidation). Use QbD (Quality by Design) principles to optimize lyophilization parameters (e.g., cryoprotectants, annealing steps) for consistent amorphous solid dispersion .
Q. What analytical strategies detect trace-level degradation products in MMK1 formulations?
- Methodological Answer: Apply LC-HRMS with data-dependent acquisition (DDA) to fragment unknown peaks. Use software tools (e.g., Compound Discoverer) to annotate degradation products via spectral libraries and in silico fragmentation. Quantify using a surrogate matrix approach to minimize matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
